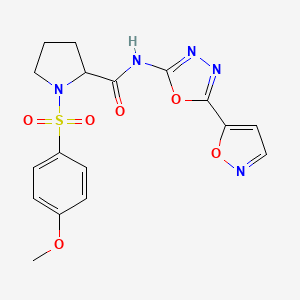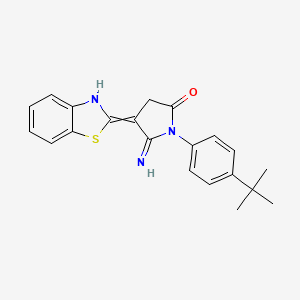![molecular formula C18H14FN5O2S B2781117 3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034262-67-2](/img/structure/B2781117.png)
3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several well-known substructures, including a 1,2,4-triazole ring, a thiophene ring, and a benzamide group . These substructures are common in medicinal chemistry and have been associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the thiophene ring are both five-membered heterocycles, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-triazole and thiophene rings are known to undergo a variety of chemical reactions. For example, 1,2,4-triazoles can act as ligands in coordination chemistry, and thiophenes can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
- Synthesis and Antiproliferative Activity : Derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy have been synthesized and tested for their antiproliferative activity. These compounds, including those structurally related to the chemical , have shown potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antioxidant Activity
- Biological and Antioxidant Activity : A study on triazolopyrimidines, closely related to the chemical compound of interest, has demonstrated significant antimicrobial and antioxidant activities (Gilava et al., 2020).
- Novel Derivatives with Antioxidant and Anticancer Activity : Research involving derivatives bearing structural similarities to the chemical , has shown enhanced antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. These derivatives also exhibited selective cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Some derivatives, including triazole compounds related to the chemical of interest, have been synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Pharmaceutical Importance
- Heterocyclic Compounds in Medicinal Chemistry : Pyridazine analogs, which are structurally related to the chemical , have shown significant pharmaceutical importance. Their synthesis and characterization, including theoretical and experimental studies, have been detailed (Sallam et al., 2021).
Anti-Influenza Activity
- Benzamide-Based Derivatives for Anti-Influenza Activity : Novel benzamide-based derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, have been synthesized and tested for anti-influenza A virus activity. Some of these compounds showed significant antiviral activities (Hebishy et al., 2020).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. While specific safety data for this compound is not available, compounds containing similar functional groups can pose hazards such as skin and eye irritation, and potential toxicity if ingested or inhaled .
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-26-14-6-4-11(9-12(14)19)18(25)20-10-17-22-21-16-7-5-13(23-24(16)17)15-3-2-8-27-15/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZMSGYSGQPEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)
![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2781036.png)

![Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2781040.png)

![6-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2781042.png)
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B2781043.png)

![6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2781047.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)


![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)